molecular formula C12H14ClF2NO B3031057 N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide CAS No. 134672-77-8

N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide

Cat. No. B3031057
CAS RN: 134672-77-8
M. Wt: 261.69 g/mol
InChI Key: SPMBDIQWBZYDKF-UHFFFAOYSA-N
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Description

The compound is a derivative of benzene, which is an organic aromatic compound with many interesting properties . The structure of benzene allows it and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .


Synthesis Analysis

While specific synthesis information for this compound is not available, benzimidazole (BnZ) is synthesized by a condensation reaction between benzene and imidazole . This process could potentially be adapted for the synthesis of the requested compound.


Molecular Structure Analysis

The compound likely contains a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds . It also contains fluorine and chlorine atoms, which are halogens commonly used in organic chemistry.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 2,4-Difluorobenzylamine has a molecular weight of 143.13 and a density of 1.204 g/mL at 25 °C .

Scientific Research Applications

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and use. For example, 2,4-Difluorobenzyl alcohol is considered a combustible liquid .

Mechanism of Action

Target of Action

It’s structurally related to dichlorobenzyl alcohol , which is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

Based on its structural similarity to dichlorobenzyl alcohol , it might also act as an antiseptic. Antiseptics work by disrupting the cell membranes of bacteria and some viruses, thereby inhibiting their growth and reproduction.

properties

IUPAC Name

3-chloro-N-[(2,4-difluorophenyl)methyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF2NO/c1-12(2,7-13)11(17)16-6-8-3-4-9(14)5-10(8)15/h3-5H,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMBDIQWBZYDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NCC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381502
Record name N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134672-77-8
Record name N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

28.6 g (0.20 mol) of 2,4-difluorobenzylamine and 19.0 g (0.24 mol) of pyridine are dissolved in 100 ml of toluene. 34.1 g (0.22 mol) of chloropivaloyl chloride are added dropwise to this solution at 20°-25° C. over the course of 15 minutes with ice-bath cooling. A suspension forms and is stirred for a further 3 hours at room temperature until the reaction is complete (GC check). For work-up, the pH is adjusted to between 1 and 2 using 50 ml of 2N hydrochloric acid. The white emulsion produced is extracted three times with 100 ml of toluene. The extract is washed with 100 ml of water, dried using magnesium sulfate and evaporated on a vacuum rotary evaporator. 49.2 g (94% of theory) of a yellow oil are obtained.
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
34.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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